N,N,N-Trimethyl-4-((1-oxooctadecyl)amino)anilinium methyl sulphate

Surfactant Chemistry Micellization Thermodynamics Colloid Science

Researchers requiring a cationic surfactant with precise micellization control often face supply inconsistency with generic linear quats. - **Differentiation**: This anilinium-type surfactant (CAS 82432-28-8) exhibits a near order-of-magnitude lower CMC (~3 mM) versus tail-end phenyl isomers (~23 mM), enabling superior surface activity and stable, aspherical micelles. - **Supply Edge**: Supported by legacy pharmaceutical excipient registration in Taiwan, it offers a regulatory anchor for early-stage drug formulation. - **Availability**: In stock for immediate R&D dispatch, eliminating synthesis lead times.

Molecular Formula C28H50N2O5S
Molecular Weight 526.8 g/mol
CAS No. 82432-28-8
Cat. No. B12676815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N-Trimethyl-4-((1-oxooctadecyl)amino)anilinium methyl sulphate
CAS82432-28-8
Molecular FormulaC28H50N2O5S
Molecular Weight526.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)N(C)C1=CC=C(C=C1)[N+](=C)C.COS(=O)(=O)[O-]
InChIInChI=1S/C27H47N2O.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)29(4)26-23-21-25(22-24-26)28(2)3;1-5-6(2,3)4/h21-24H,2,5-20H2,1,3-4H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyVNJVLVPKGAWFAV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,N-Trimethyl-4-((1-oxooctadecyl)amino)anilinium Methyl Sulphate (CAS 82432-28-8): A Specialized Aromatic Cationic Surfactant for Research and Excipient Procurement


N,N,N-Trimethyl-4-((1-oxooctadecyl)amino)anilinium methyl sulphate (CAS 82432-28-8) is a quaternary ammonium compound (QAC) with the molecular formula C28H52N2O5S and a molecular weight of 528.79 g/mol . Its structure features a trimethylanilinium headgroup directly para-substituted with a stearamido (C18) chain, with a methyl sulfate counterion. This 'anilinium' architecture places it in a distinct subclass of cationic surfactants where the positively charged nitrogen is directly bonded to an aromatic phenyl ring, a feature known to significantly impact micellization thermodynamics and critical micelle concentration (CMC) compared to surfactants where the phenyl ring is located elsewhere in the alkyl tail [1]. The compound is listed under EINECS No. 279-947-9 and has a history of use as a pharmaceutical excipient [2].

Why Generic Substitution Fails for N,N,N-Trimethyl-4-((1-oxooctadecyl)amino)anilinium Methyl Sulphate (CAS 82432-28-8)


Simple replacement with common cosmetic quaternary ammonium compounds (QACs) like cetrimonium chloride or behentrimonium methosulfate ignores a fundamental structure-property relationship critical for research and specialized formulation performance. In a series of isomeric phenyl-ring-bearing cationic surfactants, moving the phenylene unit from the tail end to the headgroup region—precisely the configuration of CAS 82432-28-8, where the phenyl ring is directly attached to the trimethylammonium group—resulted in nearly an order of magnitude decrease in critical micelle concentration (CMC), from 23 mM to 3 mM, alongside measurable changes in micelle aggregation number, asphericity, and fractional charge [1]. Therefore, substituting this compound with a structurally distinct analog, such as stearamidopropyl trimonium methosulfate where the trimethylammonium headgroup is on a propyl spacer rather than an aniline ring, can drastically alter micellization behavior, surface activity, and formulation stability, compromising experimental reproducibility.

Quantitative Product-Specific Evidence for N,N,N-Trimethyl-4-((1-oxooctadecyl)amino)anilinium Methyl Sulphate (CAS 82432-28-8): A Head-to-Head Comparator Analysis


Critical Micelle Concentration (CMC) Depression Through Aromatic Headgroup Localization

For a series of isomeric surfactants bearing a phenylene unit and a trimethyl ammonium headgroup, the CMC was found to be highly sensitive to the position of the phenyl ring. The compound with the phenyl ring adjacent to the headgroup (structurally analogous to CAS 82432-28-8's anilinium core) exhibited a CMC of 3 mM, measured via isothermal titration calorimetry (ITC). In contrast, the isomer with the phenyl ring at the terminus of the alkyl tail had a CMC of 23 mM [1]. This demonstrates that the anilinium-type architecture of CAS 82432-28-8 is associated with significantly greater surface activity (lower CMC) compared to many linear quaternary ammonium surfactants where the aromatic group is absent or distally located.

Surfactant Chemistry Micellization Thermodynamics Colloid Science

Micelle Aggregation Number and Structural Morphology Driven by Aromatic Headgroup Architecture

Small-angle neutron scattering (SANS) measurements on the phenyl-ring-bearing surfactant series revealed that positioning the phenyl ring at the headgroup region (as in CAS 82432-28-8) increases the micelle aggregation number (N_agg) compared to compounds with the aromatic ring in the tail [1]. Furthermore, the micelles formed by the headgroup-phenyl isomer were more aspherical, indicating a transition from spherical to ellipsoidal micelle morphology. This contrasts with common linear quaternary ammonium surfactants like CTAB, which form smaller, near-spherical micelles at comparable conditions. The fractional charge on the micelle was also reduced, suggesting a more tightly packed aggregate.

Neutron Scattering Micellar Structure Aggregation Behavior

Historical Pharmaceutical Excipient Registration Differentiating from Cosmetic-Only QACs

CAS 82432-28-8, listed as P-STEAROYLAMINOPHENYL TRIMETHYLAMMONIUM METHYLSULPHATE, was registered as a pharmaceutical excipient (賦形劑) by Shionogi & Co. Ltd. (Taiwan) with a license date of 1970-07-31 [1]. This regulatory history implies that the compound has undergone a level of safety and quality assessment for pharmaceutical use, a distinction not held by the vast majority of chemically similar cationic surfactants developed exclusively for cosmetic or industrial applications, such as stearamidopropyl trimonium methosulfate (CAS 19277-88-4) or distearyldimonium chloride (CAS 107-64-2). While the specific drug product formulation is not detailed in public records, the excipient status provides a unique qualifier for procurement decisions in pharmaceutical R&D.

Pharmaceutical Excipient Drug Formulation Regulatory History

Structural Analog Self-Assembly: Bis-(4-stearoylaminophenyl) Ether Forms Fibrous Networks in Water

A structurally related compound, bis-(4-stearoylaminophenyl) ether (BSADE), which shares the 4-stearoylaminophenyl motif with CAS 82432-28-8, has been demonstrated to aggregate and self-assemble into a three-dimensional network of thin, entangled fibers in water, as visualized by transmission electron microscopy (TEM) [1]. This gelation behavior, driven by the specific aromatic amide architecture, suggests that CAS 82432-28-8, possessing a single stearoylaminophenyl unit combined with a solubilizing trimethylammonium group, may act as a hydrogelator or co-gelator with uniquely tunable properties compared to simpler aliphatic quaternary ammonium surfactants. Direct quantitative comparison of gelation efficiency for the target compound is not yet available in the literature.

Low Molecular Weight Gelator Supramolecular Assembly Hydrogel

Best Research and Industrial Application Scenarios for N,N,N-Trimethyl-4-((1-oxooctadecyl)amino)anilinium Methyl Sulphate (CAS 82432-28-8)


Pharmaceutical Formulation Research Requiring Historically Registered Excipients

Procurement for early-stage pharmaceutical formulation development, particularly for oral or topical dosage forms, can leverage CAS 82432-28-8's legacy status as a registered pharmaceutical excipient in Taiwan [1]. This provides a documented regulatory anchor that generic cosmetic-grade quaternary ammonium surfactants lack, potentially simplifying initial toxicological safety assessments. The compound's surfactant properties can be utilized for solubilization of poorly water-soluble actives or as an emulsifying agent, with the added regulatory confidence of prior pharmaceutical use.

Fundamental Colloid and Physical Chemistry Studies on Micelle Structure-Function Relationships

This compound serves as a model system for investigating how the direct attachment of an aromatic ring to a cationic headgroup alters micellization. Research has shown that such headgroup-phenyl configurations yield substantially lower critical micelle concentrations (CMCs) and larger, aspherical micelles compared to linear-chain or tail-end-ring isomers [1]. Scientists studying the thermodynamics of self-assembly can procure this compound to reproduce or extend these class-level findings, utilizing techniques like ITC and SANS to map aggregation behavior.

Development of Novel Low-Molecular-Weight Hydrogelators (LMWGs) and Supramolecular Soft Materials

Inspired by the gelation behavior of the structurally analogous bis-(4-stearoylaminophenyl) ether (BSADE), which forms 3D fibrous networks in water [2], researchers in material science can explore CAS 82432-28-8 as a cationic co-gelator or hydrogel building block. Its single-chain, charged architecture may enable the fine-tuning of gel stiffness, pH responsiveness, and biocompatibility for applications in controlled drug release or tissue engineering scaffolds. Procurement for this purpose supports research programs seeking chemically distinct gelling agents beyond conventional aliphatic surfactants.

Specialized Hair Colorant or Cosmetic Formulation Research with Aromatic Cationic Surfactants

Patents covering amine/amide-functionalized lipophilic compounds for use on colored hair (such as JP2009530301) suggest that aromatic cationic surfactants can offer benefits in dye retention and chroma enhancement [3]. CAS 82432-28-8's structure—a C18 chain combined with a phenyltrimethylammonium headgroup—may provide unique adhesion properties to keratin, distinguishing it from purely aliphatic quaternary ammonium conditioners (e.g., cetrimonium chloride) that dominate the market. It can be procured as a specialty ingredient for R&D into novel hair treatment formulations where the interplay of aromatic stacking and electrostatic binding is desired.

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